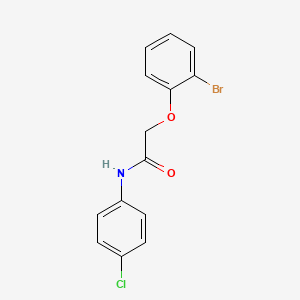

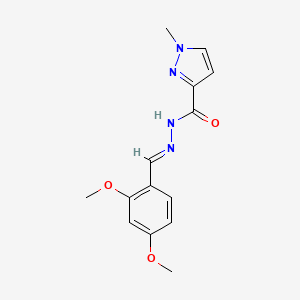

![molecular formula C15H25N7S B5596380 1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5596380.png)

1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex piperidine derivatives, including those similar to the specified compound, involves multi-step chemical reactions, starting from basic piperidine structures and introducing various substituents through reactions such as alkylation, acylation, and sulfonylation. These processes are designed to introduce specific functional groups at targeted positions on the piperidine ring, resulting in molecules with desired chemical and pharmacological properties (Vardanyan, 2018).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be modified with various substituents to achieve desired chemical properties and biological activities. The specific arrangement of atoms and functional groups within the molecule can significantly influence its reactivity, interaction with biological targets, and overall pharmacological profile. Studies on similar compounds have focused on analyzing intermolecular interactions, such as hydrogen bonding and π-π stacking, which play crucial roles in determining the compound's stability, reactivity, and biological activity (Shukla et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of piperidine derivatives, including those with triazolylmethyl and methylthio groups, is influenced by the nature of the substituents and the molecular structure of the compound. These molecules participate in various chemical reactions, including nucleophilic substitution and cyclization, to form a wide range of biologically active compounds with potential applications in drug development. For instance, the introduction of fluorine atoms into piperidine derivatives has been shown to affect their pharmacokinetic profiles and receptor affinity, indicating the importance of chemical modifications in optimizing drug properties (van Niel et al., 1999).

科学的研究の応用

Synthesis and Structural Characterization

- This compound is synthesized and structurally characterized, revealing various intermolecular interactions such as C-H…F, C-H…S, C-H…N, C-H…O, C-H … π, and π … π. These interactions play a crucial role in molecular packing, evaluated through computational procedures using PIXEL and Hirshfeld analysis (Shukla et al., 2017).

Antineoplastic Activity Evaluation

- A study evaluated the anticancer activity of a novel 1,2,4-triazole derivative related to the compound . It was tested against tumor-induced in Swiss albino male mice, showing a considerable improvement in RBC, hemoglobin, packed cell volume, and platelets, and a reduction in WBC count and levels of AST, ALT, and ALP compared with the cancer-induced group of animals (Arul & Smith, 2016).

Anti-Arrhythmic Activity

- Some piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, which are structurally related to the compound, have shown significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

Enzymatic Metabolism Study

- A study involving the oxidative metabolism of a novel antidepressant structurally related to this compound identified the cytochrome P450 and other enzymes involved in its in vitro metabolism. This included CYP2D6, CYP2C9, CYP3A4/5, CYP2A6, CYP2C19, along with alcohol dehydrogenase, aldehyde dehydrogenase, and aldehyde oxidase (Hvenegaard et al., 2012).

Corrosion Inhibition

- A study on the adsorption and corrosion inhibition properties of piperidine derivatives, related to the compound , was conducted. The study involved quantum chemical calculations and molecular dynamics simulations to predict the inhibition efficiencies of these derivatives on the corrosion of iron (Kaya et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(3-methylsulfanylpropyl)-4-[4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N7S/c1-20-14(10-22-12-16-11-17-22)18-19-15(20)13-4-7-21(8-5-13)6-3-9-23-2/h11-13H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZFQFNWRFWAQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2CCN(CC2)CCCSC)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(diethylamino)ethyl]-N'-2-naphthylurea](/img/structure/B5596301.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-[5-(2-thienyl)-2-furyl]propanamide hydrochloride](/img/structure/B5596322.png)

![4-{[(4-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5596323.png)

![3-[(3-bromo-5-ethoxy-4-propoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5596325.png)

![3-ethyl-5-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5596328.png)

![2-amino-N-[3-(4-chlorophenyl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5596334.png)

![4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5596373.png)

![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5596387.png)